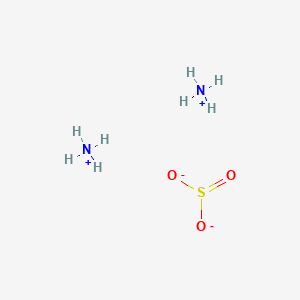

Ammonium sulfite

Overview

Description

Ammonium sulfite is an inorganic compound with the chemical formula (NH₄)₂SO₃. It is the ammonium salt of sulfurous acid and appears as colorless, hygroscopic crystals . This compound is commonly used in various industrial applications, including as a reducing agent and in the production of other chemicals.

Mechanism of Action

Target of Action

Ammonium sulphite, an inorganic compound, primarily targets the soil environment where it is used as a fertilizer . It also targets the hair shaft when used in hair products .

Mode of Action

Ammonium sulphite is produced by the reaction of ammonia with sulfur dioxide in aqueous solution . In the soil, the ammonium ion is released and forms a small amount of acid, lowering the pH balance of the soil, while contributing essential nitrogen for plant growth . In hair products, it acts as a hair straightening and waving agent .

Biochemical Pathways

It’s known that sulfate reduction with ammonium oxidation (srao) has been reported from laboratory experiments . SRAO is considered an autotrophic process mediated by anammox bacteria, in which ammonium as an electron donor is oxidized by the electron acceptor sulfate .

Pharmacokinetics

It’s known that ammonium sulphite is highly soluble in water , which suggests it could be rapidly absorbed and distributed in the environment or biological systems

Result of Action

The primary result of ammonium sulphite’s action is the provision of essential nitrogen for plant growth when used as a fertilizer . It also lowers the pH balance of the soil . In hair products, it helps in hair straightening and waving .

Action Environment

The action of ammonium sulphite is influenced by environmental factors. For instance, its effectiveness as a fertilizer depends on the pH and nutrient content of the soil . In hair products, the results may vary depending on the hair type and condition . Furthermore, ammonium sulphite is a recognized irritant, and its handling requires appropriate safety measures .

Biochemical Analysis

Biochemical Properties

Ammonium sulphite plays a significant role in biochemical reactions. It is used in various pretreatment combinations to treat wheat straw, which impacts downstream saccharification based on both the fungal cellulase system and the cellulosome-based whole-cell biocatalysis system .

Molecular Mechanism

It is known that it can be produced in gas scrubbers, consisting of ammonium hydroxide to remove sulfur dioxide from emissions from power plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ammonium sulphite can change over time. For instance, it is used in various pretreatment combinations to treat wheat straw, impacting the properties of the treated substrates .

Metabolic Pathways

Ammonium sulphite is involved in the metabolic pathway of sulfur dioxide removal in power plants . It interacts with ammonia and water in this process .

Preparation Methods

Ammonium sulfite can be synthesized by the reaction of ammonia with sulfur dioxide in an aqueous solution. The chemical equation for this reaction is: [ 2 \text{NH}_3 + \text{SO}_2 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)_2\text{SO}_3 ] This method is often used in gas scrubbers to remove sulfur dioxide from emissions .

Chemical Reactions Analysis

Ammonium sulfite undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to ammonium sulfate in the presence of oxygen. [ (\text{NH}_4)_2\text{SO}_3 + \text{O}_2 \rightarrow (\text{NH}_4)_2\text{SO}_4 ]

Reduction: As a reducing agent, ammonium sulphite can reduce other compounds.

Substitution: It can react with acids to form sulfurous acid and ammonium salts.

Common reagents and conditions for these reactions include the presence of oxygen for oxidation and various acids for substitution reactions. The major products formed from these reactions include ammonium sulfate and sulfurous acid .

Scientific Research Applications

Ammonium sulfite has several scientific research applications:

Chemistry: It is used as a reducing agent in various chemical reactions.

Biology: It is used in the preparation of certain biological samples.

Medicine: It is used in the formulation of some pharmaceutical products.

Comparison with Similar Compounds

Ammonium sulfite can be compared with other similar compounds such as:

Ammonium sulfate: Used primarily as a fertilizer and in protein purification.

Ammonium bisulfate: Used in the production of fertilizers and in the chemical industry.

Ammonium persulfate: Used as an oxidizing agent in polymer chemistry.

This compound is unique in its application as a reducing agent and its use in gas scrubbers for sulfur dioxide removal .

Properties

CAS No. |

10196-04-0 |

|---|---|

Molecular Formula |

H5NO3S |

Molecular Weight |

99.11 g/mol |

IUPAC Name |

azane;sulfurous acid |

InChI |

InChI=1S/H3N.H2O3S/c;1-4(2)3/h1H3;(H2,1,2,3) |

InChI Key |

ZETCGWYACBNPIH-UHFFFAOYSA-N |

SMILES |

[NH4+].[NH4+].[O-]S(=O)[O-] |

Canonical SMILES |

N.OS(=O)O |

Key on ui other cas no. |

17026-44-7 10196-04-0 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant |

Related CAS |

17026-44-7 (Parent) |

Synonyms |

ammonium bisulfite ammonium hydrogen sulfite ammonium sulfite diammonium sulfite monoammonium sulfite |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

ANone: Ammonium sulphite has the molecular formula (NH4)2SO3 and a molecular weight of 116.14 g/mol.

A: Yes, infrared (IR) spectroscopy has been used to identify ammonium sulphite formed through gas-phase reactions. []

A: Ammonium sulphite is primarily used in the pulp and paper industry. Specifically, it acts as a key component in the ammonium sulphite pulping process, an alternative to traditional kraft pulping. [, , , , , , , , , ]

A: Research indicates that while ammonium sulphite pulping can yield pulp with high strength at certain yields, it might result in lower hemicellulose content and require higher cooking temperatures compared to neutral ammonium sulphite pulping. [, ] The resulting pulps might also exhibit inferior mechanical strength at lower yields (semi-chemical pulps). []

A: One potential benefit of ammonium sulphite pulping is the possibility of recovering valuable byproducts from the spent liquor. This includes using the liquor for fertilizer production, reducing waste and promoting resource efficiency. [, ]

A: Studies have shown that lipophilic extractives in ammonium sulphite pulps tend to contain a higher amount of polymerized matter compared to pulps produced using magnesium-based processes. []

A: Beyond pulping, ammonium sulphite can be used in the treatment of waste pickling acid from steel manufacturing. This process allows for the recovery of iron oxide and ammonium sulphide, showcasing its potential in waste management and resource recovery. []

A: Studies show that when glucose is cooked with ammonium sulphite, a portion of the ammonia reacts with the glucose, forming organic nitrogen compounds. [] This reaction can be influenced by factors like sulphite concentration, impacting the browning intensity and 5-hydroxymethyl-2-furaldehyde (HMF) content of the solution. []

A: Yes, ammonium sulphite can undergo oxidation. Research has focused on the heterogeneous oxidation of ammonium sulphite using cobalt sulphate as a catalyst. The reaction rate is influenced by factors such as oxygen concentration, catalyst concentration, and temperature. []

A: Ammonium sulphite can decompose at elevated temperatures, releasing ammonia and sulfur dioxide gas. [] Specific storage conditions are necessary to maintain its stability.

A: The release of ammonium sulphite into water bodies can lead to oxygen depletion, negatively impacting aquatic life. Proper wastewater treatment and responsible disposal are crucial for minimizing its environmental impact. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)

![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)

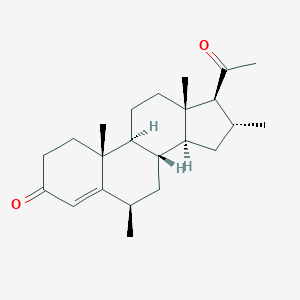

![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)

![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)